

Spectroscopic Profile of **trans-2-Pentenoic Acid**: A Technical Guide

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Compound of Interest

Compound Name: *trans-2-Pentenoic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **trans-2-pentenoic acid** (CAS RN: 13991-37-2), a valuable intermediate in organic synthesis. The document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables for ease of reference. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.

Core Spectroscopic Data

The following sections present the fundamental spectroscopic data for **trans-2-pentenoic acid**, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **trans-2-pentenoic acid**. The data presented below was obtained in deuterated chloroform (CDCl_3), a common solvent for NMR analysis.

Table 1: ^1H NMR Spectroscopic Data for **trans-2-Pentenoic Acid** (CDCl_3)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---------------------------------|---------------|-------------|--------------------------|-------------------------|
| 11.5 - 12.5 | broad singlet | 1H | - | -COOH |
| 7.08 | dt | 1H | 15.6, 6.9 | H-3 |
| 5.84 | dt | 1H | 15.6, 1.6 | H-2 |
| 2.29 | dq | 2H | 7.4, 6.9 | H-4 (-CH ₂) |
| 1.10 | t | 3H | 7.4 | H-5 (-CH ₃) |

Table 2: ^{13}C NMR Spectroscopic Data for **trans-2-Pentenoic Acid** (CDCl_3)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------------|
| 172.0 | C-1 (-COOH) |
| 152.5 | C-3 |
| 121.0 | C-2 |
| 25.5 | C-4 (-CH ₂) |
| 12.0 | C-5 (-CH ₃) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for **trans-2-pentenoic acid** are summarized below.

Table 3: Key IR Absorption Bands for **trans-2-Pentenoic Acid**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 2975, 2940, 2880 | Medium | C-H stretch (aliphatic) |
| 1695-1715 | Strong | C=O stretch (conjugated carboxylic acid) |
| 1650 | Medium | C=C stretch (alkene) |
| 1420 | Medium | O-H bend (in-plane) |
| 1290 | Strong | C-O stretch |
| 980 | Strong | =C-H bend (trans, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The data below corresponds to electron ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Data for **trans-2-Pentenoic Acid**

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 100 | 45 | [M] ⁺ (Molecular Ion) |
| 85 | 100 | [M - CH ₃] ⁺ |
| 73 | 30 | [M - C ₂ H ₅] ⁺ |
| 55 | 95 | [C ₄ H ₇] ⁺ |
| 45 | 40 | [COOH] ⁺ |

Experimental Protocols

The following protocols provide a detailed methodology for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh 10-20 mg of **trans-2-pentenoic acid**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: 400 MHz NMR Spectrometer
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment
 - Spectral Width: 16 ppm
 - Acquisition Time: 4 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse experiment
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.5 seconds
 - Relaxation Delay: 5 seconds
 - Number of Scans: 1024

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Apply a baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of the CDCl_3 triplet for ^{13}C .
- Integrate the peaks in the ^1H NMR spectrum.

FTIR Spectroscopy Protocol

Sample Preparation: As **trans-2-pentenoic acid** is a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is suitable.

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat **trans-2-pentenoic acid** onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

Instrumentation and Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
- Scan Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Mode: Transmittance or Absorbance

Data Processing:

- The instrument software automatically ratios the sample spectrum against the background spectrum to generate the infrared spectrum of the sample.
- Perform an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the evanescent wave.
- Label the significant peaks with their corresponding wavenumbers.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation (Derivatization): For GC-MS analysis of carboxylic acids, derivatization is often employed to increase volatility and improve chromatographic peak shape. A common method is esterification to form methyl esters.

- Dissolve approximately 1 mg of **trans-2-pentenoic acid** in 1 mL of a 2% (v/v) solution of sulfuric acid in methanol.
- Heat the mixture at 60°C for 30 minutes in a sealed vial.
- After cooling, add 1 mL of a saturated sodium bicarbonate solution to neutralize the acid.
- Extract the methyl trans-2-pentenoate with 1 mL of hexane.
- Carefully transfer the upper hexane layer to a GC vial.

Instrumentation and Parameters:

- Gas Chromatograph:
 - Injection Port Temperature: 250°C
 - Injection Mode: Split (e.g., 50:1 ratio)
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
 - Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

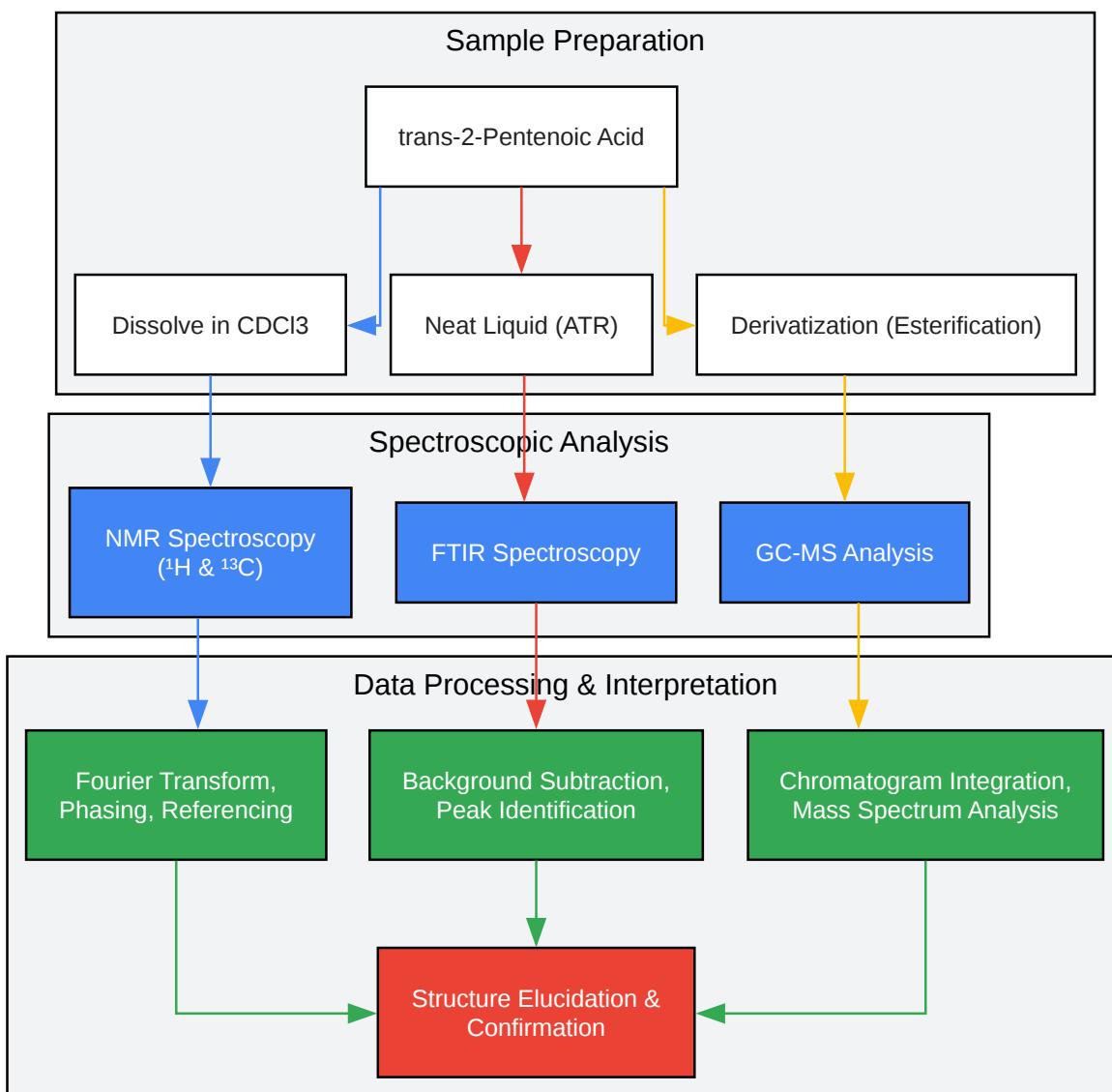
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Mass Range: m/z 40-400

Data Processing:

- Integrate the peaks in the total ion chromatogram (TIC).
- Identify the peak corresponding to methyl trans-2-pentenoate based on its retention time.
- Analyze the mass spectrum of the identified peak and compare it to a reference library (e.g., NIST) for confirmation.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **trans-2-pentenoic acid**.



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Caption: Workflow for the spectroscopic analysis of **trans-2-pentenoic acid**.

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